molecular formula C20H31NO4Si B13153980 (3S,4R)-tert-Butyl 2-oxo-4-phenyl-3-((triethylsilyl)oxy)azetidine-1-carboxylate

(3S,4R)-tert-Butyl 2-oxo-4-phenyl-3-((triethylsilyl)oxy)azetidine-1-carboxylate

Cat. No.: B13153980
M. Wt: 377.5 g/mol
InChI Key: LHTDXUKSFSMGCA-SJORKVTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-tert-Butyl 2-oxo-4-phenyl-3-((triethylsilyl)oxy)azetidine-1-carboxylate is a complex organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-tert-Butyl 2-oxo-4-phenyl-3-((triethylsilyl)oxy)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-Butyl Group: This step often involves the use of tert-butyl esters or tert-butyl halides under suitable conditions.

    Addition of the Triethylsilyl Group: This step typically involves silylation reactions using triethylsilyl chloride or similar reagents.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as flow chemistry and continuous processing may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-tert-Butyl 2-oxo-4-phenyl-3-((triethylsilyl)oxy)azetidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3S,4R)-tert-Butyl 2-oxo-4-phenyl-3-((triethylsilyl)oxy)azetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,4R)-tert-Butyl 2-oxo-4-phenyl-3-((triethylsilyl)oxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate: A stereoisomer with similar structural features but different stereochemistry.

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-[(tert-butyl(dimethyl)silyl)oxy]-1H-indole-1-carboxylate: Another compound with tert-butyl and silyl groups but different core structure.

Uniqueness

The uniqueness of (3S,4R)-tert-Butyl 2-oxo-4-phenyl-3-((triethylsilyl)oxy)azetidine-1-carboxylate lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H31NO4Si

Molecular Weight

377.5 g/mol

IUPAC Name

tert-butyl (3S,4R)-2-oxo-4-phenyl-3-triethylsilyloxyazetidine-1-carboxylate

InChI

InChI=1S/C20H31NO4Si/c1-7-26(8-2,9-3)25-17-16(15-13-11-10-12-14-15)21(18(17)22)19(23)24-20(4,5)6/h10-14,16-17H,7-9H2,1-6H3/t16-,17+/m1/s1

InChI Key

LHTDXUKSFSMGCA-SJORKVTESA-N

Isomeric SMILES

CC[Si](CC)(CC)O[C@H]1[C@H](N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2

Canonical SMILES

CC[Si](CC)(CC)OC1C(N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.